molecular formula C8H6ClNO B1360296 4-Chloro-2-methylphenyl isocyanate CAS No. 37408-18-7

4-Chloro-2-methylphenyl isocyanate

Cat. No. B1360296
CAS RN: 37408-18-7
M. Wt: 167.59 g/mol
InChI Key: FTZJLXIATZSKIL-UHFFFAOYSA-N
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Description

4-Chloro-2-methylphenyl isocyanate is a chemical compound with the linear formula ClC6H3(CH3)NCO . It is used for research and development purposes .


Synthesis Analysis

The synthesis of isocyanates like 4-Chloro-2-methylphenyl isocyanate typically involves the treatment of alcohols, thiols, and trimethylsilyl ethers with triphenylphosphine/2,3-dichloro-5,6-dicyanobenzoquinone/Bu4NOCN in acetonitrile .


Molecular Structure Analysis

The molecular formula of 4-Chloro-2-methylphenyl isocyanate is C8H6ClNO . The compound has a molecular weight of 167.59 g/mol . The InChI string representation of the molecule is InChI=1S/C8H6ClNO/c1-6-4-7(9)2-3-8(6)10-5-11/h2-4H,1H3 .


Physical And Chemical Properties Analysis

4-Chloro-2-methylphenyl isocyanate has a melting point of 36-40 °C . It has a computed XLogP3 value of 4 , indicating its lipophilicity. It has no hydrogen bond donors and two hydrogen bond acceptors .

Scientific Research Applications

Biomonitoring and Health Impact

Research on isocyanates, including compounds like 4-chloro-2-methylphenyl isocyanate, has primarily focused on their role as intermediates in industrial manufacturing and their health impacts. A significant aspect of this research involves the synthesis and characterization of DNA and protein adducts formed by these compounds. Studies have explored the formation of DNA adducts with compounds closely related to 4-chloro-2-methylphenyl isocyanate, such as 4-chlorophenyl isocyanate and 4-methylphenyl isocyanate (Beyerbach, Farmer, & Sabbioni, 2006). These adducts are crucial for biomonitoring individuals exposed to xenobiotics, providing insights into potential health risks such as lung sensitization and asthma (Sabbioni et al., 1997).

Spectroscopic Analysis and Molecular Structure

Another research area focuses on the vibrational spectra and molecular structure of isocyanates, including derivatives of 4-chloro-2-methylphenyl isocyanate. Studies involving Raman and infrared spectra, along with ab initio and density functional theory calculations, help in understanding the molecular structure and behavior of these compounds (Doddamani et al., 2007).

Polymerization and Material Science

Isocyanates like 4-chloro-2-methylphenyl isocyanate are also important in polymer science. Studies have focused on their reactivity, particularly in the context of polyurethane production. This includes exploring conditions for allophanate formation, which is a key reaction in polyurethane synthesis (Lapprand et al., 2005). Furthermore, research into the mutagenic action of isocyanates used in polyurethane production highlights the potential health hazards associated with these compounds (Andersen et al., 1980).

Electrolyte Additives in Li-ion Batteries

Innovative applications of isocyanates, including derivatives similar to 4-chloro-2-methylphenyl isocyanate, have been explored in the field of energy storage. For instance, aromatic isocyanates have been used as electrolyte additives to improve the performance of Li-ion batteries. Their reactivity with oxygen groups on graphite surfaces helps in reducing initial irreversible capacities during the formation of the solid electrolyte interface (Zhang, 2006).

Occupational Health and Safety

There is a significant body of research focusing on occupational exposure to isocyanates, including compounds structurally similar to 4-chloro-2-methylphenyl isocyanate. These studies assess the risks associated with exposure in various industrial settings and aim to improve safety guidelines (Cocker et al., 2009).

Safety And Hazards

4-Chloro-2-methylphenyl isocyanate is classified as acutely toxic, both orally and through inhalation . It can cause skin and eye irritation, and may cause respiratory irritation . It is also a skin sensitizer and may cause allergy or asthma symptoms if inhaled .

properties

IUPAC Name

4-chloro-1-isocyanato-2-methylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClNO/c1-6-4-7(9)2-3-8(6)10-5-11/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTZJLXIATZSKIL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Cl)N=C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70190846
Record name 4-Chloro-2-methylphenyl isocyanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70190846
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-2-methylphenyl isocyanate

CAS RN

37408-18-7
Record name 4-Chloro-2-methylphenyl isocyanate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037408187
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Chloro-2-methylphenyl isocyanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70190846
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Chloro-2-methylphenyl isocyanate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
4-Chloro-2-methylphenyl isocyanate

Citations

For This Compound
5
Citations
SB Doddamani, A Ramoji, J Yenagi… - Spectrochimica Acta Part …, 2007 - Elsevier
… Experimental and computed vibrational frequencies (cm −1 ) with assignments for 4-chloro-2-methylphenyl isocyanate for 6-311G * basis set …
Number of citations: 25 www.sciencedirect.com
S Prebihalo, A Brockman, J Cochran… - … of Chromatography A, 2015 - Elsevier
… substituted methyl phenyl isocyanate isomer standards were analyzed: 4-chloro-3-nitrophenyl isocyanate, 3-chloro-2-methylphenyl isocyanate, 4-chloro-2-methylphenyl isocyanate, 2-…
Number of citations: 56 www.sciencedirect.com
MM Khan, ZS Breitbach, A Berthod… - Journal of Liquid …, 2016 - Taylor & Francis
… Others, 4-chloro-3-methylphenyl isocyanate, 4-chloro-3-nitrophenyl isocyanate, and 4-chloro-2-methylphenyl isocyanate were obtained from SynQuest Labs, Inc. (Alachua, FL, USA), …
Number of citations: 12 www.tandfonline.com
MAM Khan - 2017 - rc.library.uta.edu
… Others, 4-chloro-3-methylphenyl isocyanate, 4-chloro-3-nitrophenyl isocyanate and 4-chloro-2methylphenyl isocyanate were obtained from SynQuest Labs, Inc. (Alachua, Fl, USA), TCI …
Number of citations: 0 rc.library.uta.edu
VG DeVries, JD Bloom, MD Dutia… - Journal of medicinal …, 1989 - ACS Publications
Supplementary Material Available: Lists of intramolecular bond distances and bond angles, involving the non-hydrogen atoms (Tables I and II), hydrogen atomic coordinates with …
Number of citations: 48 pubs.acs.org

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